molecular formula C25H34N2O3 B11374952 N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11374952
M. Wt: 410.5 g/mol
InChI Key: JOBUFYUIYPDFAU-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound with a complex structure that includes a piperidine ring, a methoxyphenyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the preparation of 2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethanol. This can be achieved through the reaction of 4-methoxybenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with 2-[4-(propan-2-yl)phenoxy]acetyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Scaling up the reactions: Using larger reactors and more efficient mixing techniques.

    Purification: Employing methods such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-[2-(4-hydroxyphenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide.

    Reduction: Formation of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide may be studied for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Medicine

In medicine, this compound might be explored for its therapeutic potential. Its structure suggests it could interact with biological targets such as neurotransmitter receptors, making it a candidate for the treatment of neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide would depend on its specific application. For instance, if used as a drug, it might interact with neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. The molecular targets could include G-protein coupled receptors or ion channels, and the pathways involved might include signal transduction cascades that regulate cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-hydroxyphenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide
  • N-[2-(4-methoxyphenyl)-2-(morpholin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide
  • N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(tert-butyl)phenoxy]acetamide

Uniqueness

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a piperidine ring and a methoxyphenyl group allows for diverse interactions with biological targets, potentially leading to unique pharmacological effects.

Properties

Molecular Formula

C25H34N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C25H34N2O3/c1-19(2)20-7-13-23(14-8-20)30-18-25(28)26-17-24(27-15-5-4-6-16-27)21-9-11-22(29-3)12-10-21/h7-14,19,24H,4-6,15-18H2,1-3H3,(H,26,28)

InChI Key

JOBUFYUIYPDFAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCCCC3

Origin of Product

United States

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